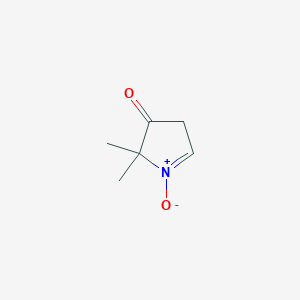
2,2-Dimethyl-1-oxo-2,4-dihydro-3H-1lambda~5~-pyrrol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-1-oxo-2,4-dihydro-3H-1lambda~5~-pyrrol-3-one is a heterocyclic compound with a unique structure that includes a pyrrolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-1-oxo-2,4-dihydro-3H-1lambda~5~-pyrrol-3-one can be achieved through several methods. One common approach involves the base-catalyzed intramolecular cyclization of appropriate precursors under mild reaction conditions . Another method includes the cyclization of glycine-derived enamino amides, which offers high yield and operational simplicity .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-1-oxo-2,4-dihydro-3H-1lambda~5~-pyrrol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxo derivatives, while reduction can produce different reduced forms.
Scientific Research Applications
2,2-Dimethyl-1-oxo-2,4-dihydro-3H-1lambda~5~-pyrrol-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-1-oxo-2,4-dihydro-3H-1lambda~5~-pyrrol-3-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: This compound shares a similar pyrrolone structure and is synthesized through cyclization reactions.
1,4-Benzodioxin, 2,3-dihydro-: Another heterocyclic compound with a different ring structure but similar reactivity.
Uniqueness: 2,2-Dimethyl-1-oxo-2,4-dihydro-3H-1lambda~5~-pyrrol-3-one is unique due to its specific substitution pattern and the presence of the dimethyl groups, which can influence its reactivity and biological activity.
Properties
CAS No. |
105114-99-6 |
|---|---|
Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
5,5-dimethyl-1-oxido-3H-pyrrol-1-ium-4-one |
InChI |
InChI=1S/C6H9NO2/c1-6(2)5(8)3-4-7(6)9/h4H,3H2,1-2H3 |
InChI Key |
KVQBDZTWKIEUPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)CC=[N+]1[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(5-Carboxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14321785.png)



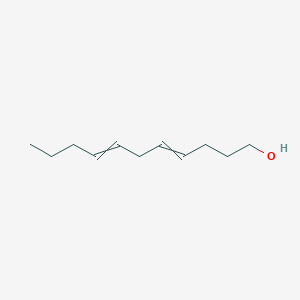
![3-Methyl-3-[2-(2,4,6-trimethylphenyl)ethyl]thietan-2-one](/img/structure/B14321814.png)
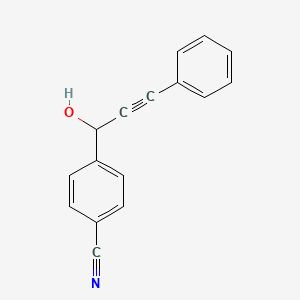
![2-Methoxy-4-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol](/img/structure/B14321819.png)
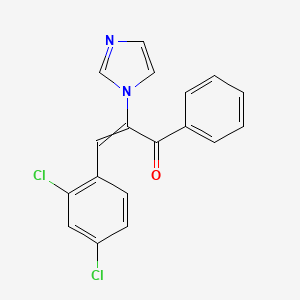
![2-[1-(4-Chlorophenyl)-1-phenylethoxy]-N-methylethan-1-amine](/img/structure/B14321840.png)
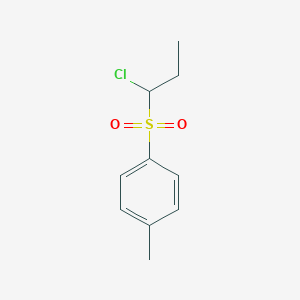
![7-Methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridin-7-yl acetate](/img/structure/B14321845.png)
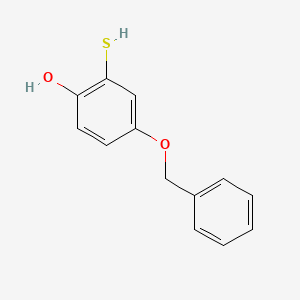
![N-Ethyl-N-methyl-N-[(1H-pyrrol-1-yl)methyl]ethanaminium iodide](/img/structure/B14321850.png)
